N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction with primary or secondary amines, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions often involve the use of palladium catalysts and bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using bases like cesium carbonate in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases like multiple myeloma and autoimmune disorders
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . By inhibiting TAK1, this compound can potentially halt the progression of diseases like multiple myeloma .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[4,5-b]pyridine: Investigated for its potential in stopping carcinogenesis.
Uniqueness
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific inhibition of TAK1 at nanomolar concentrations, which is more potent compared to other known inhibitors . This high potency and selectivity make it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-12-5-2-9(8-15-12)16-13(19)10-3-4-11-14-6-7-18(11)17-10/h2-8H,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTBOYKQDONEHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.